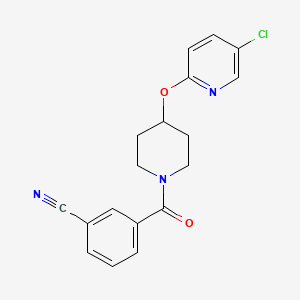
3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound recognized for its wide range of applications in various scientific fields. This compound features a chloropyridinyl group, a piperidine moiety, and a benzonitrile group. Each of these components contributes to its unique chemical properties and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile generally involves multiple steps to correctly assemble the chloropyridinyl, piperidine, and benzonitrile components. A typical synthetic route might begin with the synthesis of the 5-chloropyridin-2-ol. This compound can then be reacted with 4-piperidone, under appropriate conditions, to form the intermediate product, which is then further reacted with benzonitrile under specific conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using efficient catalytic processes to ensure high yield and purity. Employing optimized reaction conditions, such as controlled temperature and pressure, and utilizing modern techniques like flow chemistry can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the piperidine ring, under strong oxidative conditions.
Reduction: It can be reduced in the presence of specific catalysts to produce corresponding amines.
Substitution: The chloropyridinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the reaction type and conditions. Oxidation usually yields oxidized piperidine derivatives, reduction forms amines, and substitution leads to various substituted chloropyridines.
科学的研究の応用
Chemistry
In chemistry, 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is used as a building block for synthesizing more complex organic molecules and is employed in studying reaction mechanisms.
Biology
It is utilized in biological research for its potential interactions with specific proteins and enzymes, serving as a tool for biochemical studies.
Medicine
This compound's structure allows it to be a precursor for pharmaceutical agents, particularly those targeting neurological pathways due to its piperidine moiety.
Industry
In industrial applications, it serves as an intermediate in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is highly dependent on its application. In biochemical contexts, it interacts with molecular targets like enzymes or receptors, potentially inhibiting or activating certain pathways. Its specific interactions are determined by the functional groups present on the compound, which interact with corresponding sites on the target molecules.
類似化合物との比較
Unique Properties
The uniqueness of this compound lies in its specific combination of functional groups that confer a broad range of reactivity and application potential. The chloropyridinyl group, in particular, enhances its affinity for biological targets.
List of Similar Compounds
4-(4-(5-Chloropyridin-2-yl)oxy)piperidine
3-(4-((5-Chloropyridin-2-yl)oxy)azetidine-1-carbonyl)benzonitrile
3-(4-(5-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
Each of these compounds shares structural similarities but can differ in specific chemical properties and applications due to variations in the functional groups or core structures.
Conclusion
3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile stands out due to its versatile reactivity and broad applicability in scientific research. Understanding its synthesis, reactivity, and applications provides valuable insights for further exploration and utilization in various fields.
特性
IUPAC Name |
3-[4-(5-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-4-5-17(21-12-15)24-16-6-8-22(9-7-16)18(23)14-3-1-2-13(10-14)11-20/h1-5,10,12,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKHEEOLHDFHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














